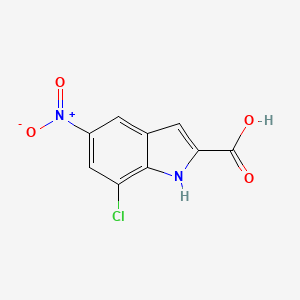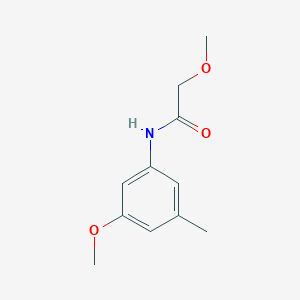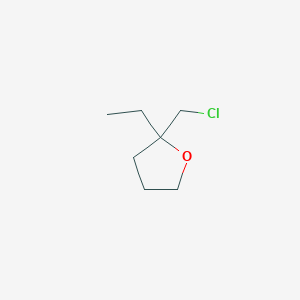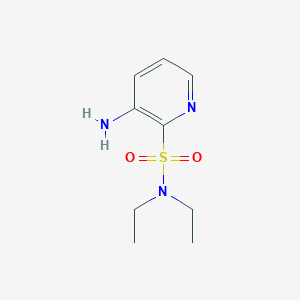![molecular formula C18H20ClN3O2 B13189767 Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound belonging to the class of imidazopyrazines. This compound features a unique structure that includes a benzyl group, a chloromethyl group, and a cyclopropyl ring fused to an imidazo[1,2-a]pyrazine core. The presence of these functional groups and the heterocyclic core makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. Common methods include:
Cyclization Reactions: This involves the formation of the imidazo[1,2-a]pyrazine core through cyclization of appropriate precursors.
Ring Annulation: This method involves the construction of the fused ring system by annulating smaller ring systems.
Cycloaddition Reactions: These reactions involve the addition of multiple unsaturated components to form the heterocyclic core.
Direct C-H Arylation: This method involves the direct arylation of the pyrazine ring to introduce the benzyl group.
Miscellaneous Methods: Other methods include acetylation, ring condensation, and tandem reactions
Analyse Des Réactions Chimiques
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization and Annulation: These reactions can further modify the heterocyclic core to introduce additional functional groups
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Organic Materials: The compound is used in the synthesis of organic materials with specific electronic and optical properties.
Natural Products: It is employed in the synthesis of natural product analogs for biological studies.
Bioactive Molecules: The compound is a key intermediate in the synthesis of bioactive molecules for various therapeutic applications
Mécanisme D'action
The mechanism of action of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in inflammation, cancer, and other diseases .
Comparaison Avec Des Composés Similaires
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:
Imidazopyridines: These compounds share a similar fused ring system but differ in the presence of a pyridine ring instead of a pyrazine ring.
Pyrazine Derivatives: These compounds have a pyrazine core and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and fused ring system, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H20ClN3O2 |
|---|---|
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
benzyl 3-(chloromethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H20ClN3O2/c19-10-15-17(14-6-7-14)20-16-11-21(8-9-22(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Clé InChI |
QDQIGOIAFFMLSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)


amine](/img/structure/B13189698.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)






methanol](/img/structure/B13189756.png)
